

Cy3 Azide: A Technical Guide to Spectroscopic Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy3 azide plus

Cat. No.: B15138735

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cy3 azide, a fluorescent dye widely utilized in biological and chemical research for labeling and detecting biomolecules. Cyanine 3 (Cy3) is a member of the cyanine dye family, known for its bright red fluorescence. The azide functional group enables its covalent attachment to alkyne-modified molecules through a highly efficient and specific reaction known as "click chemistry." This document details its spectral properties, experimental protocols for its use, and visual representations of key processes.

Core Properties of Cy3 Azide

Cy3 azide is a water-soluble, red fluorescent probe whose fluorescence is stable across a broad pH range (pH 4 to 10).^{[1][2]} It is extensively used for bioconjugation, allowing for the labeling of various biomolecules such as nucleic acids and antibodies.^[3] Its spectral characteristics are nearly identical to other common red fluorescent dyes like Alexa Fluor® 555 and CF® 555 Dye.^{[1][2]}

Quantitative Data Summary

The following table summarizes the key quantitative properties of Cy3 azide, compiled for easy reference and comparison.

Property	Value	Notes
Excitation Maximum (λ_{abs})	~553 - 555 nm[1][4][5][6]	Ideal for 532 nm or 555 nm laser lines[1]
Emission Maximum (λ_{em})	~566 - 572 nm[4][6][7][8]	
Extinction Coefficient (ϵ)	~150,000 - 155,000 L·mol ⁻¹ ·cm ⁻¹ [1][4]	A high value indicates strong light absorption
Fluorescence Quantum Yield	~0.31[6]	Represents the efficiency of photon emission after absorption
Molecular Weight	Varies by specific structure (e.g., 806.96 g/mol , 945.15 g/mol) [1][7]	Depends on the linker and counter-ions
Solubility	Water, DMSO, DMF[1][4][7]	Non-sulfonated versions may require an organic co-solvent[6]
Storage Conditions	-20°C, desiccated, protected from light[1][4][7]	Photobleaching can occur with prolonged light exposure[3]

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

Cy3 azide is most commonly conjugated to target molecules containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][9] This reaction is highly selective, biocompatible, and proceeds efficiently under mild, aqueous conditions.[9][10][11]

General Protocol for Labeling Proteins in Cell Lysate:

This protocol serves as a starting point and should be optimized for specific applications.

- Reagent Preparation:

- Prepare a 1 mM stock solution of **Cy3 Azide Plus** in DMSO or water.[\[7\]](#)
- Prepare a 50 mM stock solution of copper(II) sulfate (CuSO_4) in water.[\[7\]](#)
- Prepare a 500 mM stock solution of a reducing agent (e.g., Sodium Ascorbate or THPTA) in water. This should be prepared fresh.
- Reaction Cocktail Assembly:
 - In a microfuge tube, combine the alkyne-modified protein sample (in a suitable buffer) with the other components. The final concentration of Cy3 azide should typically be around 20 μM , but this may require optimization.[\[7\]](#)
 - Add the reducing agent to the mixture.
 - Add the copper(II) sulfate solution. The Cu(I) catalyst is generated in situ by the reducing agent.
 - Add the **Cy3 Azide Plus** stock solution.
- Incubation:
 - Vortex the reaction mixture continuously or rotate end-over-end for 30 minutes at room temperature, protected from light.[\[7\]](#)
- Protein Precipitation and Purification:
 - Add 3 mL of cold (-20°C) methanol, 0.75 mL of chloroform, and 2.1 mL of water to the reaction mixture.[\[7\]](#)
 - Incubate at -20°C for 1 hour.[\[7\]](#)
 - Centrifuge for 10 minutes at 13,000-20,000 x g to separate the layers.[\[7\]](#)
 - Carefully remove the upper aqueous layer without disturbing the protein interface.[\[7\]](#)
 - Add 450 μL of methanol and vortex briefly.[\[7\]](#)
 - Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein.[\[7\]](#)

- Discard the supernatant and allow the protein pellet to air dry briefly. Do not over-dry the pellet.[7] The labeled protein is now ready for downstream analysis.

Fluorescence Spectroscopy Measurement

Fluorescence spectroscopy is used to measure the excitation and emission spectra of the Cy3 azide-labeled biomolecule. A spectrofluorometer excites the sample with light of a specific wavelength and measures the intensity of the emitted light.[12]

General Protocol for Acquiring an Emission Spectrum:

- Sample Preparation: Prepare the Cy3-labeled sample in a fluorescence-compatible cuvette or microplate.[13]
- Instrument Setup:
 - Turn on the spectrofluorometer and allow the light source (e.g., Xenon lamp) to warm up. [14]
 - Set the excitation monochromator to the maximum absorption wavelength of Cy3 (e.g., 555 nm).[15]
- Measurement:
 - Scan a range of emission wavelengths (e.g., 560 nm to 700 nm) and record the fluorescence intensity at each step.[13][14] The resulting plot of intensity versus emission wavelength is the emission spectrum.
- Data Analysis: Identify the wavelength at which the highest fluorescence intensity is recorded; this is the emission maximum (λ_{em}).

General Protocol for Acquiring an Excitation Spectrum:

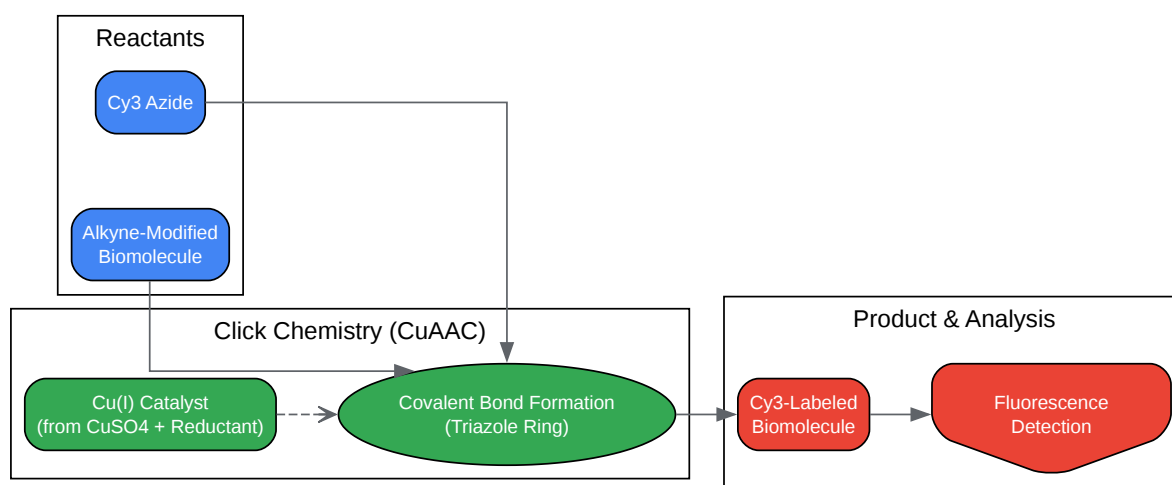
- Sample Preparation: Use the same sample as prepared above.
- Instrument Setup:

- Set the emission monochromator to the maximum emission wavelength of Cy3 (e.g., 570 nm).[\[13\]](#)[\[15\]](#)
- Measurement:
 - Scan a range of excitation wavelengths (e.g., 450 nm to 565 nm) and record the resulting fluorescence intensity.[\[13\]](#)[\[15\]](#) The plot of intensity versus excitation wavelength is the excitation spectrum.
- Data Analysis: Identify the wavelength that produces the highest fluorescence intensity; this is the excitation maximum (λ_{abs}).

Visualizations

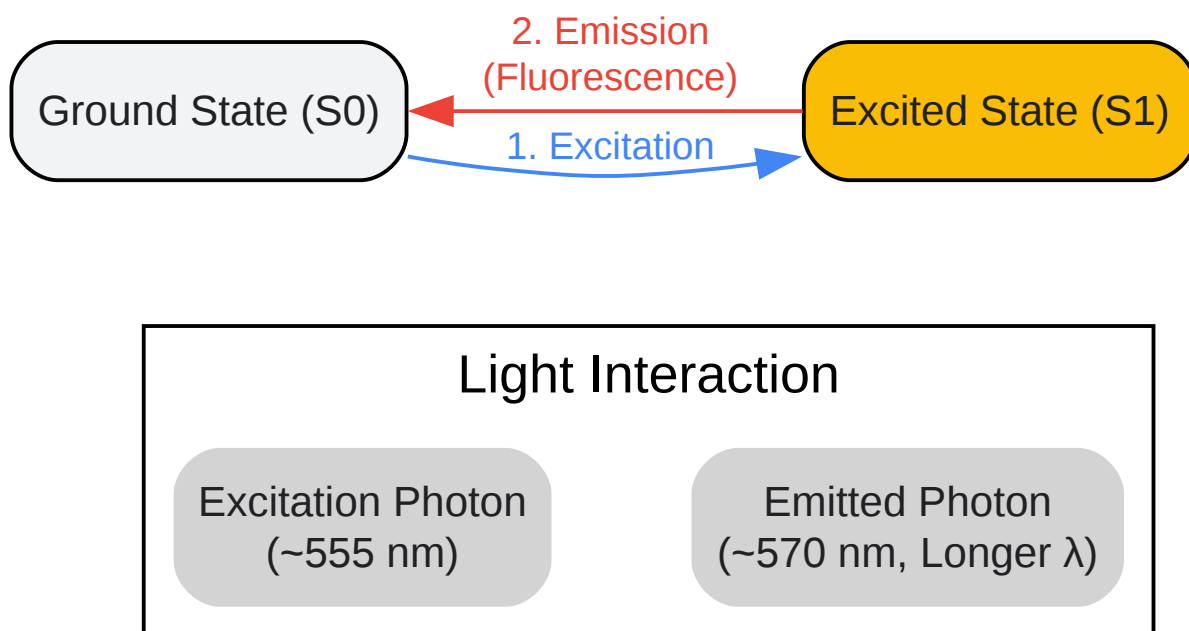
Experimental Workflow and Signaling Pathways

The following diagrams illustrate the key processes involved in using Cy3 azide.



[Click to download full resolution via product page](#)

Caption: Workflow for labeling a biomolecule with Cy3 azide via CuAAC.



[Click to download full resolution via product page](#)

Caption: Jablonski diagram illustrating fluorescence excitation and emission.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vectorlabs.com [vectorlabs.com]
- 2. Cy3 azide | 2183440-48-2 [chemicalbook.com]

- 3. Cy3 azide;CAS No.:1167421-28-4 [chemshuttle.com]
- 4. Cy3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 6. Cyanine 3 azide (A270141) | Antibodies.com [antibodies.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Sulfo-Cy3-Azide, Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 9. interchim.fr [interchim.fr]
- 10. FastClick™ Cy3 Azide | AAT Bioquest [aatbio.com]
- 11. interchim.fr [interchim.fr]
- 12. ossila.com [ossila.com]
- 13. emeraldcloudlab.com [emeraldcloudlab.com]
- 14. researchgate.net [researchgate.net]
- 15. iss.com [iss.com]
- To cite this document: BenchChem. [Cy3 Azide: A Technical Guide to Spectroscopic Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138735#cy3-azide-plus-excitation-and-emission-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com